molecular formula C9H9NOS B1655291 1,2-Benzisothiazole, 3-ethoxy- CAS No. 34263-64-4

1,2-Benzisothiazole, 3-ethoxy-

Cat. No.: B1655291
CAS No.: 34263-64-4
M. Wt: 179.24 g/mol
InChI Key: WELJACUPHOSDSL-UHFFFAOYSA-N
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Description

1,2-Benzisothiazole, 3-ethoxy- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure.

Mechanism of Action

Mode of Action:

3-Ethoxy-1,2-benzisothiazole: likely exerts its effects through covalent interactions with biological macromolecules. Mechanisms involving nucleophilic attack at either sulfur or chlorine have been proposed . Specifically, treatment with ethanolic sodium ethoxide leads to the formation of 3-ethoxy-1,2-benzisothiazole without ring-opening products.

Biochemical Analysis

Biochemical Properties

It’s structurally related to benzisothiazolinone (BIT), which is known to be a broad-spectrum antimicrobial biocide . It’s plausible that 1,2-Benzisothiazole, 3-ethoxy- may interact with various enzymes, proteins, and other biomolecules, but specific interactions are yet to be identified.

Cellular Effects

Bit has been shown to exhibit rapid inhibition of growth at very low levels and biocidal effects at higher levels or for longer contact periods . It’s possible that 1,2-Benzisothiazole, 3-ethoxy- may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzisothiazole, 3-ethoxy- can be synthesized through the reaction of 3-chloro-1,2-benzisothiazole with ethanolic sodium ethoxide. This reaction proceeds smoothly without ring-opening, resulting in the formation of 1,2-Benzisothiazole, 3-ethoxy- as the primary product .

Industrial Production Methods

Industrial production methods for 1,2-Benzisothiazole, 3-ethoxy- typically involve the use of thionyl halides in polar solvents. For example, 1,2-benzisothiazol-3-one can be reacted with a thionyl halide, such as thionyl chloride, to produce 3-halo-1,2-benzisothiazoles, which can then be further reacted to obtain 1,2-Benzisothiazole, 3-ethoxy- .

Chemical Reactions Analysis

Scientific Research Applications

1,2-Benzisothiazole, 3-ethoxy- has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzisothiazole, 3-ethoxy- is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

3-ethoxy-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-2-11-9-7-5-3-4-6-8(7)12-10-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELJACUPHOSDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NSC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343779
Record name 1,2-Benzisothiazole, 3-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34263-64-4
Record name 1,2-Benzisothiazole, 3-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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